molecular formula C6H9ClN2O B1398767 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 943751-21-1

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No. B1398767
CAS RN: 943751-21-1
M. Wt: 160.6 g/mol
InChI Key: DVFIMOMCHUUZTL-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)pyridin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C6H8N2 . It is structurally similar to pyridinium salts, which are common structures in many natural products and bioactive pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)pyridin-2(1H)-one hydrochloride” can be analyzed using its molecular formula C6H8N2 . The structure can also be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)pyridin-2(1H)-one hydrochloride” can be analyzed using its molecular formula C6H8N2 . More detailed information about its properties may be available in databases such as the NIST Chemistry WebBook .

Scientific Research Applications

Synthesis of Functional Ligands

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is utilized in the synthesis of various functional ligands. For instance, it has been used to create 4-functionalized terdendate pyridine-based ligands with aminomethyl, oxazolinyl, pyrazolyl, and methylimidazolyl groups. These ligands act as terdendate ligands for metal ions, offering a broad spectrum of applications in metal coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

Synthesis of Neurological Disorder Therapeutics

The compound plays a crucial role in the synthesis of important intermediates for neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. Its synthesis and stability have been studied extensively, highlighting its importance in pharmaceutical research (Capon, Avery, Purdey, & Abell, 2020).

Anti-Infective Activity

Research has been conducted on the structural modification of pyridoxal, leading to the creation of new 4-chloro- and 4-alkyl(dialkyl)aminomethyl-2-hetaryl(hetaroyl)furo[2,3-c]pyridines. These compounds exhibit significant protistocidal and moderate antibacterial activities, making them potential candidates for anti-infective drugs (Zubenko et al., 2020).

Catalytic Applications

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The study of its reaction mechanism has provided insights into efficient catalytic processes in organic chemistry (Liu, Ma, Liu, & Wang, 2014).

Corrosion Inhibition

The compound has been evaluated for its corrosion inhibition properties on mild steel in hydrochloric acid. Its effectiveness as a mixed-type inhibitor and the thermodynamics of its adsorption process have been investigated, suggesting its potential use in industrial applications (Xu et al., 2015).

Synthesis of Heterocyclic Compounds

It has been instrumental in the synthesis of heterocyclic compounds like furo[3,4-c]pyridines, which have potential applications in drug discovery and organic chemistry (Арустамова & Пивень, 2013).

Magnetic and Optical Properties

The compound has been utilized in the creation of a new family of Ln(III)(9) clusters with interesting magnetic and optical properties, such as single-molecule magnetism and photoluminescence, opening doors to advanced materials science applications (Alexandropoulos et al., 2011).

properties

IUPAC Name

4-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIMOMCHUUZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725570
Record name 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)pyridin-2(1H)-one hydrochloride

CAS RN

943751-21-1
Record name 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(AMINOMETHYL)-2(1H)-PYRIDINONE, HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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